(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID
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Overview
Description
(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is used primarily in peptide synthesis due to its ability to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions often include maintaining a controlled temperature and pH to ensure the successful attachment of the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: Substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can be further used in various chemical and biological applications .
Scientific Research Applications
Chemistry
In chemistry, (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID is used in the synthesis of peptides and proteins. Its Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a building block for the synthesis of biologically active peptides that can be used in various assays and experiments .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect the amino group during synthesis allows for the creation of stable and bioactive peptides that can target specific diseases .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective coupling of amino acids. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar in structure but lacks the methoxy group.
Fmoc-D-2-thienylalanine: Contains a thienyl group instead of a phenyl group.
Fmoc-L-homophenylalanine: The L-isomer of the compound .
Uniqueness
(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable tool in peptide synthesis and various research applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDSIQWKKDSTQE-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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